![molecular formula C20H36Cl6O5Sn2 B14647000 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 52112-07-9](/img/structure/B14647000.png)
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is an organometallic compound with the molecular formula C20H36Cl6O5Sn2 and a molecular weight of 806.635 . This compound is notable for its unique structure, which includes two tin atoms bonded to trichloroacetyl groups and butyl chains. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetrabutyl distannoxane with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The butyl chains and tin atoms contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane: Similar in structure but with different acyl groups.
Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether: Another organotin compound with different functional groups and applications
Propiedades
Número CAS |
52112-07-9 |
|---|---|
Fórmula molecular |
C20H36Cl6O5Sn2 |
Peso molecular |
806.6 g/mol |
Nombre IUPAC |
[dibutyl-[dibutyl-(2,2,2-trichloroacetyl)oxystannyl]oxystannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/4C4H9.2C2HCl3O2.O.2Sn/c4*1-3-4-2;2*3-2(4,5)1(6)7;;;/h4*1,3-4H2,2H3;2*(H,6,7);;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
WQOABTAOTNSKME-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C(Cl)(Cl)Cl)O[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
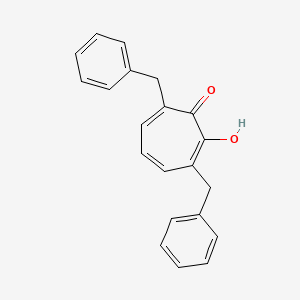
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
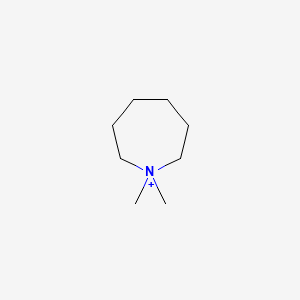
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
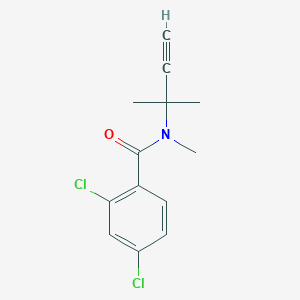
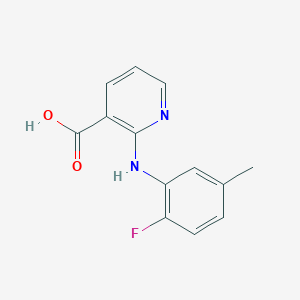
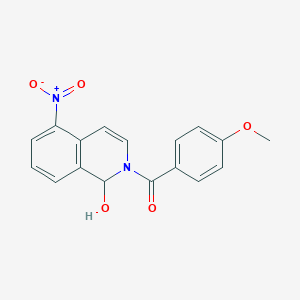
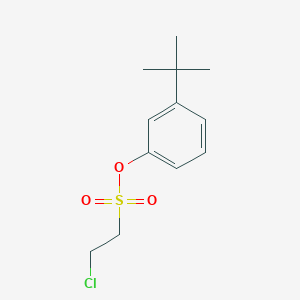
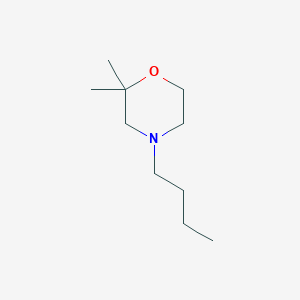
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
